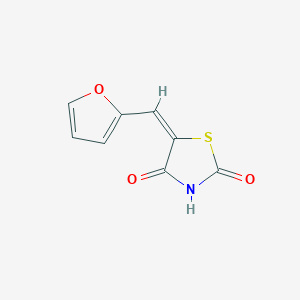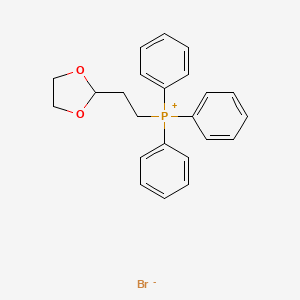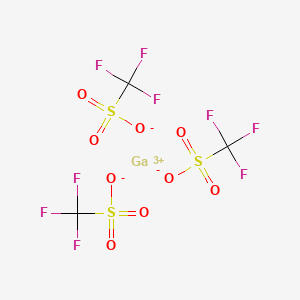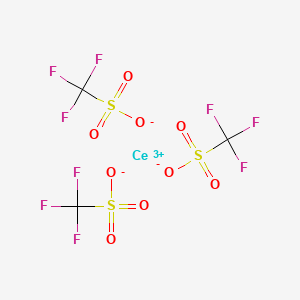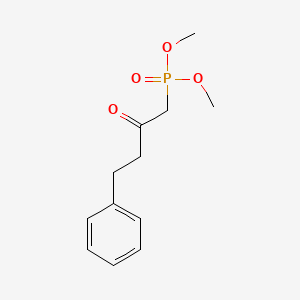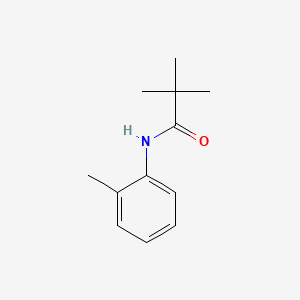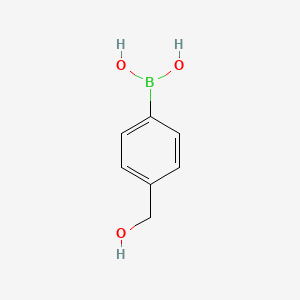
Ácido 4-(hidroximetil)fenilborónico
Descripción general
Descripción
4-(Hydroxymethyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a derivative of phenylboronic acid, characterized by the presence of a hydroxymethyl group attached to the phenyl ring. This compound is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications .
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a ligand for the selective binding of diols, useful in the detection and separation of sugars and nucleotides.
Medicine: Investigated for its potential as an enzyme inhibitor and in drug delivery systems.
Industry: Employed in the synthesis of advanced materials and polymers
Mecanismo De Acción
Target of Action
4-(Hydroxymethyl)phenylboronic acid, also known as 4-(Hydroxymethyl)benzeneboronic Acid, is a boronic acid derivative. It has been found to be involved in the synthesis of biologically active compounds . The primary target of this compound is the Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in B cell maturation and mast cell activation via the immune complex-mediated activation of the FcγR signaling pathway .
Mode of Action
The compound interacts with its target, BTK, by inhibiting its activity . This inhibition blocks the FcγRIII-induced production of INF-α, IL-1β, and IL-6, and prevents BCR-dependent B cell proliferation . This mode of action provides strong evidence for the therapeutic potential of BTK inhibitors in autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus .
Biochemical Pathways
The compound affects the FcγR signaling pathway in B cells and mast cells . By inhibiting BTK, it disrupts this pathway, leading to a decrease in the production of INF-α, IL-1β, and IL-6 . This can result in the suppression of B cell proliferation and the modulation of immune responses .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good water solubility , which could potentially impact its bioavailability
Result of Action
The inhibition of BTK by 4-(Hydroxymethyl)phenylboronic acid leads to a decrease in the production of INF-α, IL-1β, and IL-6 . This can result in the suppression of B cell proliferation and the modulation of immune responses . These effects suggest potential therapeutic applications for this compound in the treatment of autoimmune diseases and lymphoma-related conditions .
Análisis Bioquímico
Biochemical Properties
4-(Hydroxymethyl)phenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and hydroxyl groups. This interaction is particularly significant in the inhibition of serine proteases and other enzymes that contain active site serine residues . Additionally, 4-(Hydroxymethyl)phenylboronic acid can bind to carbohydrate molecules, making it useful in the study of carbohydrate-protein interactions and glycoprotein analysis .
Cellular Effects
The effects of 4-(Hydroxymethyl)phenylboronic acid on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . It also impacts gene expression by interacting with transcription factors and other DNA-binding proteins . Furthermore, 4-(Hydroxymethyl)phenylboronic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-(Hydroxymethyl)phenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This compound also interacts with DNA and RNA, influencing gene expression and RNA processing . Additionally, 4-(Hydroxymethyl)phenylboronic acid can modulate protein-protein interactions by binding to specific amino acid residues, thereby affecting protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydroxymethyl)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that 4-(Hydroxymethyl)phenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(Hydroxymethyl)phenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
4-(Hydroxymethyl)phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes such as kinases, phosphatases, and glycosidases, affecting their activity and regulation . This compound can also influence metabolic flux by altering the levels of key metabolites and intermediates in various biochemical pathways . Additionally, 4-(Hydroxymethyl)phenylboronic acid can modulate the activity of cofactors and other regulatory molecules, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(Hydroxymethyl)phenylboronic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context . Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation . The distribution of 4-(Hydroxymethyl)phenylboronic acid within tissues is also affected by its affinity for specific biomolecules and cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Hydroxymethyl)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through its binding to targeting sequences or modification by cellular enzymes . The localization of 4-(Hydroxymethyl)phenylboronic acid can significantly impact its activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenylboronic acid typically involves the following steps:
Starting Material:
p-Bromobenzyl alcohol is used as the starting material.Grignard Reagent Formation: The hydroxyl group of p-bromobenzyl alcohol is protected, and a Grignard reagent is prepared.
Addition Reaction: The Grignard reagent undergoes an addition reaction with a boronizing reagent.
Hydrolysis and Deprotection: The final step involves hydrolysis and deprotection using acidic ionic liquid to yield 4-(Hydroxymethyl)phenylboronic acid.
Industrial Production Methods
Industrial production methods for 4-(Hydroxymethyl)phenylboronic acid are designed to be cost-effective and environmentally friendly. These methods often involve the use of protective groups and efficient catalytic systems to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
4-(Hydroxymethyl)phenylboronic acid is unique due to its hydroxymethyl group, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly effective in aqueous environments and in applications requiring strong and selective binding to diols .
Propiedades
IUPAC Name |
[4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRPBPMLSSNFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370454 | |
| Record name | 4-(Hydroxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59016-93-2 | |
| Record name | 4-(Hydroxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-(hydroxymethyl)phenylboronic acid demonstrates the ability to form reversible covalent bonds with cis-diols, a property leveraged in drug delivery systems. For instance, it serves as a linker in glucose-responsive nanoparticles, enabling controlled drug release upon interaction with glucose. [] This interaction disrupts the nanoparticle structure, facilitating the release of encapsulated drugs specifically at sites with elevated glucose levels, such as tumor cells.
A:
- Spectroscopic data: While the provided research excerpts don't delve into detailed spectroscopic characterization, techniques such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed to confirm its structure. For example, 13C-(11B) REAPDOR NMR was used to determine the inter-nuclear distance between specific carbon and boron atoms in a 4-(hydroxymethyl)phenylboronic acid derivative. []
A: While the provided research does not focus on the catalytic properties of 4-(hydroxymethyl)phenylboronic acid itself, it's worth noting that phenylboronic acid derivatives are known for their use in Suzuki coupling reactions. [] This reaction is widely employed in organic synthesis to create carbon-carbon bonds, particularly in the formation of biaryl compounds.
ANone: Although not directly addressed in the research excerpts, computational chemistry techniques like density functional theory (DFT) calculations could be employed to predict properties like molecular geometry, electronic structure, and reactivity of 4-(hydroxymethyl)phenylboronic acid. Molecular dynamics simulations could offer insights into its interactions with other molecules in solution.
A: The research highlights the significance of the boronic acid moiety in 4-(hydroxymethyl)phenylboronic acid for its interaction with diols. [] Modifications to this group could impact its binding affinity and selectivity towards specific diols, influencing its efficacy in applications like glucose-responsive drug delivery.
A: While the research excerpts don't directly address its intrinsic stability, 4-(hydroxymethyl)phenylboronic acid is incorporated into nanoparticles to improve the stability and bioavailability of curcumin, a natural compound with known instability issues. [] Encapsulation within the nanoparticle matrix protects curcumin from degradation and allows for controlled release at the target site.
A: Common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are used to characterize 4-(hydroxymethyl)phenylboronic acid derivatives and polymers containing this compound. [] These techniques provide information about the compound's structure, molecular weight, and purity.
A: While the research doesn't provide specific details about the compound's intrinsic solubility, its incorporation into nanoparticles suggests a strategy to overcome potential solubility limitations. [] Nanoparticle formulations can enhance the solubility and dissolution rate of poorly soluble drugs, ultimately improving their bioavailability.
A: The choice of alternative materials depends on the specific application. For instance, other boronic acid derivatives or dynamic covalent bonds beyond those formed with boronic acid could be explored for applications in glucose-responsive materials. [] Factors such as binding affinity, selectivity, stability, and cost would need to be considered when comparing alternatives.
ANone: While the provided research doesn't delve into the historical context, the development of 4-(hydroxymethyl)phenylboronic acid-containing materials likely stems from a broader interest in utilizing boronic acid's unique chemical properties. This interest has driven research in areas like glucose sensing, drug delivery, and dynamic covalent materials.
A: The research highlights the application of 4-(hydroxymethyl)phenylboronic acid in ROS-responsive drug delivery systems. [] This demonstrates the potential for cross-disciplinary research spanning chemistry, materials science, and medicine. Further exploration of its properties could lead to applications in areas like biosensing, diagnostics, and biocompatible materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

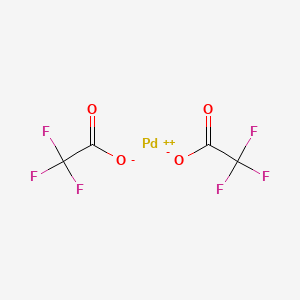
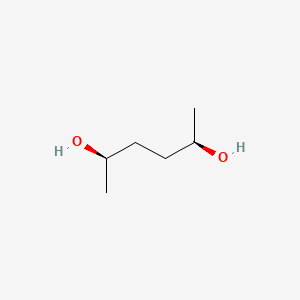
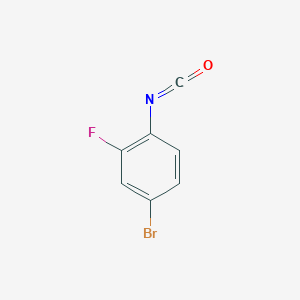
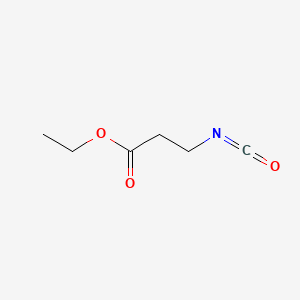

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)
